molecular formula C14H21ClINO B1397604 2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220016-32-9

2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397604
CAS No.: 1220016-32-9
M. Wt: 381.68 g/mol
InChI Key: ASNROWVHVGJGRC-UHFFFAOYSA-N
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Description

2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative featuring a 4-iodobenzyloxyethyl substituent. The iodine atom in this compound likely influences its electronic properties, lipophilicity, and binding interactions compared to analogs with different substituents .

Properties

IUPAC Name

2-[2-[(4-iodophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO.ClH/c15-13-6-4-12(5-7-13)11-17-10-8-14-3-1-2-9-16-14;/h4-7,14,16H,1-3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNROWVHVGJGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-iodobenzyl chloride with 2-(piperidin-1-yl)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of deiodinated piperidine derivatives.

Scientific Research Applications

2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The iodobenzyl group can facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring may also contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights key structural analogs and their molecular characteristics:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key References
2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine HCl Iodine (I) C₁₅H₂₁INO₂•HCl ~422.71*
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine HCl Bromine (Br) C₁₅H₂₁BrNO₂•HCl 379.70
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl Bromine (Br), isopropyl C₁₆H₂₃BrNO•HCl ~396.73*
2-[2-(propan-2-yloxy)ethyl]piperidine HCl Isopropoxy C₁₀H₂₂ClNO 207.74

*Calculated based on atomic weights.

Key Observations :

  • Aromatic vs.

Physicochemical and Stability Data

  • Hazard Profiles : Similar piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl) lack specific flammability or reactivity data, suggesting that iodinated analogs may also require cautious handling .

Regulatory and Toxicity Considerations

  • Toxicity : Acute toxicity data are unavailable for most compounds in this class, though piperidine derivatives generally require precautions against inhalation and dermal exposure .

Biological Activity

2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound derived from piperidine, featuring a unique 4-iodobenzyl ether moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmacological research. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

The molecular formula of this compound is C14H21ClINO, with a molecular weight of approximately 381.68 g/mol. The presence of the iodine atom contributes to its distinct chemical reactivity, influencing its interactions with biological targets.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific receptors and enzymes, potentially acting as a ligand in various biochemical pathways. This interaction may modulate the activity of neurotransmitter systems, particularly dopamine pathways, which are critical in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Dopamine Transporter (DAT) Inhibition : Studies have demonstrated that this compound inhibits dopamine reuptake by targeting DAT, leading to increased extracellular dopamine levels. This property suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and depression.
  • Cell Signaling Modulation : The compound has been shown to influence cell signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Such modulation may impact various cellular processes and therapeutic outcomes.

In Vitro Studies

In vitro assays have been conducted to assess the inhibitory potency of this compound on DAT using cell lines expressing this transporter. Results indicate a strong inhibitory effect, suggesting its utility as a research tool for studying dopamine-related pathways.

In Vivo Studies

Animal model studies have further corroborated the in vitro findings. Administration of the compound resulted in measurable changes in locomotor activity and dopamine levels, reinforcing its potential as a therapeutic agent targeting dopaminergic systems.

Case Studies

Recent case studies highlight the application of this compound in biochemical assays and drug development:

  • Dopamine Research : A study investigated the effects of this compound on locomotor activity in rodents, revealing that it significantly enhances movement correlating with elevated dopamine levels.
  • Pharmacological Applications : The compound has been explored as a precursor in developing novel therapeutics aimed at neurodegenerative diseases due to its interaction with dopamine receptors .

Comparative Analysis

The following table summarizes key properties and biological activities of similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochlorideC16H25ClNO3Methoxy groups enhancing lipophilicityPotential DAT inhibitor
N-(4-Iodobenzyl)-N-(2-piperidinyl)acetamideC15H20ClINOAcetamide group influencing solubilityModulates neurotransmitter systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.